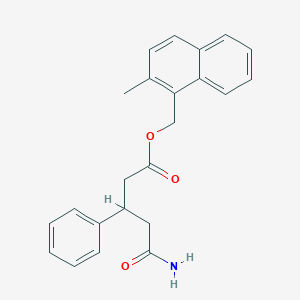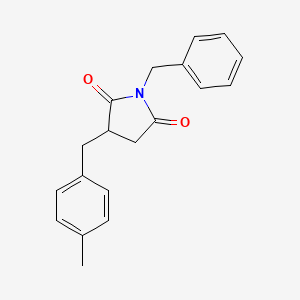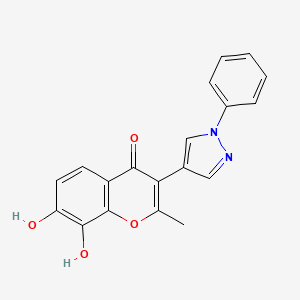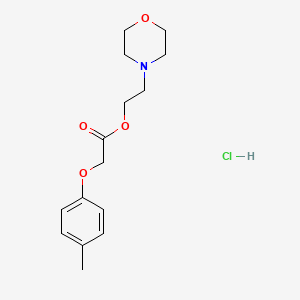
(2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate
Übersicht
Beschreibung
(2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of naphthalenes and is a derivative of 5-amino-5-oxo-valeric acid. It has been shown to have potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of (2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of certain enzymes involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects in various systems of the body. In animal models, it has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate in lab experiments include its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, its limited solubility in water can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of neurodegenerative disorders and other diseases.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on various systems of the body. This could lead to the development of more targeted and effective therapies for a range of conditions.
Conclusion:
This compound is a chemical compound that has shown promising potential in various fields of science. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of a range of conditions. Its use as a building block for the synthesis of novel materials and analytical tools also holds promise for the future. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2-methyl-1-naphthyl)methyl 5-amino-5-oxo-3-phenylpentanoate has been studied for its potential applications in various fields of science. In the field of pharmaceuticals, it has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential drug for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In biotechnology, this compound has been used as a building block for the synthesis of novel materials. It has also been studied for its potential use in the development of biosensors and other analytical tools.
Eigenschaften
IUPAC Name |
(2-methylnaphthalen-1-yl)methyl 5-amino-5-oxo-3-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-16-11-12-18-9-5-6-10-20(18)21(16)15-27-23(26)14-19(13-22(24)25)17-7-3-2-4-8-17/h2-12,19H,13-15H2,1H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRZOMXPGLUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC(=O)CC(CC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3964634.png)
![1-{[4'-(methylsulfonyl)biphenyl-4-yl]methyl}-1H-imidazole](/img/structure/B3964635.png)
![2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride](/img/structure/B3964643.png)

![2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B3964651.png)
![1-benzoyl-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-azepanone](/img/structure/B3964659.png)
![3-[3-(4-bromophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3964661.png)


![3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964676.png)
![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964701.png)

![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964713.png)